molecular formula C6H14ClN B8654031 2-Propanamine, N-chloro-N-(1-methylethyl)- CAS No. 24948-81-0

2-Propanamine, N-chloro-N-(1-methylethyl)-

Cat. No. B8654031
Key on ui cas rn: 24948-81-0
M. Wt: 135.63 g/mol
InChI Key: YGZQKMUEFIDPIB-UHFFFAOYSA-N
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Patent
US06559275B2

Procedure details

144 parts by mass of the obtained caproic acid were added to 1,000 parts by mass of 84% sulfuric acid and an equivalent amount of N-chlorodiisopropylamine and were reacted for 5 hours at 25° C. to obtain 173 parts by mass of 5-chlorocaproic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(=O)(=O)(O)O.[Cl:14]N(C(C)C)C(C)C>>[Cl:14][CH:5]([CH3:6])[CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(CCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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